molecular formula C19H20ClN3O3 B5769449 N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide

N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide

Cat. No. B5769449
M. Wt: 373.8 g/mol
InChI Key: YVPPEJGHZFDBNK-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide, also known as CPT-11, is a synthetic derivative of camptothecin, a natural alkaloid found in the bark of the Camptotheca acuminata tree. CPT-11 has been extensively studied for its anti-tumor activity and has been used in the treatment of various cancers, including colorectal, lung, ovarian, and cervical cancer.

Mechanism of Action

N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide is converted into its active metabolite, SN-38, by the liver enzyme carboxylesterase. SN-38 then binds to topoisomerase I and prevents it from re-ligating the DNA strand it has cut. This results in the accumulation of DNA strand breaks, which leads to the activation of the apoptotic pathway and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of topoisomerase I in DNA replication and repair. However, this compound has some limitations. It is highly toxic and can cause severe side effects, which may limit its use in lab experiments. Additionally, this compound is not effective against all types of cancer, which may limit its usefulness in certain research applications.

Future Directions

There are several directions for future research on N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide. One area of interest is the development of new analogs of this compound that have improved efficacy and reduced toxicity. Another area of interest is the identification of biomarkers that can predict which patients will respond to this compound treatment. Additionally, there is interest in studying the combination of this compound with other anti-cancer agents to improve its effectiveness. Finally, there is interest in studying the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells.

Synthesis Methods

N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide is synthesized from camptothecin, which is first converted into 10-hydroxycamptothecin (HCPT). HCPT is then reacted with chloroacetyl chloride to form 10-chloroacetylcamptothecin, which is further reacted with ethylenediamine to form this compound.

Scientific Research Applications

N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide has been extensively studied for its anti-tumor activity. It has been shown to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, this compound prevents the replication of cancer cells, leading to their death.

properties

IUPAC Name

N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(4-chloro-3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-12-9-17(7-8-18(12)20)26-11-19(25)23-22-13(2)15-5-4-6-16(10-15)21-14(3)24/h4-10H,11H2,1-3H3,(H,21,24)(H,23,25)/b22-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPPEJGHZFDBNK-LPYMAVHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/C2=CC(=CC=C2)NC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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